(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol
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Overview
Description
(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol is an organic compound with the molecular formula C12H10FNO. It is characterized by the presence of a fluorine atom, a pyridine ring, and a phenyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, followed by reduction of the resulting intermediate to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluoro-3-(pyridin-4-yl)benzaldehyde or 4-fluoro-3-(pyridin-4-yl)benzoic acid.
Reduction: Formation of 4-fluoro-3-(pyridin-4-yl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: Similar structure but contains a ketone group instead of a hydroxyl group.
N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide: Contains additional functional groups and a more complex structure.
Uniqueness
(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol is unique due to its specific combination of a fluorine atom, a pyridine ring, and a phenyl group attached to a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(4-fluoro-3-pyridin-4-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIMQCLJIRXHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214389-17-9 |
Source
|
Record name | [4-fluoro-3-(pyridin-4-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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